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Compound of Interest

Compound Name: Rapamycin-d3

Cat. No.: B15601543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Rapamycin-d3 (Sirolimus-d3), a deuterated analog of the potent immunosuppressant and

mTOR inhibitor, Rapamycin. This isotopically labeled compound is crucial as an internal

standard in pharmacokinetic and therapeutic drug monitoring studies, enabling precise

quantification of Rapamycin in biological matrices by mass spectrometry.

Introduction
Rapamycin, a macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, is

a cornerstone of immunosuppressive therapy in organ transplantation and has garnered

significant interest for its anti-proliferative and anti-aging properties.[1] The therapeutic efficacy

and safety of Rapamycin are concentration-dependent, necessitating accurate monitoring of its

levels in patients. Rapamycin-d3, in which three hydrogen atoms on the C-7 methoxy group

are replaced with deuterium, serves as an ideal internal standard for liquid chromatography-

mass spectrometry (LC-MS) based bioanalytical methods.[1][2] The deuterium labeling

provides a distinct mass shift without significantly altering the physicochemical properties,

ensuring co-elution with the unlabeled analyte and accurate quantification.[2]

This guide details a plausible synthetic route for Rapamycin-d3 and outlines a comprehensive

characterization strategy employing modern analytical techniques.
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Synthesis of Rapamycin-d3
The synthesis of Rapamycin-d3, specifically 7-O-demethyl-7-O-(methyl-d3)-rapamycin, can be

achieved through a two-step process involving the selective demethylation of Rapamycin at the

C-7 position, followed by remethylation using a deuterated methyl source.

Step 1: Demethylation of Rapamycin at the C-7 Position
The selective demethylation of the C-7 methoxy group of Rapamycin is a critical step. This can

be achieved using reagents known for cleaving aryl methyl ethers without affecting other

sensitive functional groups within the complex Rapamycin macrocycle.

Step 2: O-Methylation with Deuterated Methyl Iodide
The resulting 7-O-demethyl-rapamycin is then remethylated using a deuterated methylating

agent, such as deuterated methyl iodide (CD₃I), in the presence of a suitable base to yield

Rapamycin-d3.

Experimental Protocols
Protocol 1: Synthesis of 7-O-(methyl-d3)-Rapamycin
Materials:

Rapamycin

Deuterated Methanol (CD₃OD)

Dichloromethane (CH₂Cl₂)

NAFION® NR50

Procedure:

Dissolve Rapamycin (1 equivalent) in anhydrous dichloromethane.

Add deuterated methanol (a large excess, e.g., 40 equivalents).

Add NAFION® NR50 beads (catalytic amount).
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Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or

LC-MS.

Upon completion, filter the NAFION® beads and wash with dichloromethane.

Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of methanol in dichloromethane) to afford pure Rapamycin-d3.[3]

Characterization of Rapamycin-d3
A thorough characterization is essential to confirm the identity, purity, and isotopic distribution of

the synthesized Rapamycin-d3.

High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of Rapamycin-d3. A reversed-phase

method is typically used.

Table 1: HPLC Method Parameters

Parameter Value

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient 5% B to 95% B over 25 minutes

Flow Rate 0.8 mL/min

Detection UV at 277 nm

Column Temperature 40 °C

Mass Spectrometry (MS)
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Mass spectrometry is used to confirm the molecular weight of Rapamycin-d3 and to determine

the isotopic distribution.

Table 2: Mass Spectrometry Data

Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive

Expected [M+Na]⁺ m/z 939.6 (for C₅₁H₇₆D₃NO₁₃)

Isotopic Purity (Typical) d3: >95%, d2: <5%, d1: <1%, d0: <1%

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the

deuterium label. In the ¹H NMR spectrum of Rapamycin-d3, the singlet corresponding to the

C-7 methoxy protons in Rapamycin (typically around 3.4 ppm) will be absent. The ¹³C NMR

spectrum will show a characteristic multiplet for the deuterated carbon.

Table 3: Key NMR Spectral Data

Nucleus
Rapamycin (Expected
Chemical Shift, δ ppm)

Rapamycin-d3 (Expected
Observation)

¹H ~3.4 (s, 3H, -OCH₃ at C-7) Signal absent

¹³C ~56 (-OCH₃ at C-7)

Signal significantly attenuated

and split into a multiplet due to

C-D coupling

A Certificate of Analysis for a commercial batch of Rapamycin-d3 confirms that the NMR and

MS data conform to the expected structure.[4]

Signaling Pathway and Experimental Workflow
Rapamycin's Mechanism of Action: mTOR Signaling
Pathway
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Rapamycin exerts its biological effects by inhibiting the mammalian Target of Rapamycin

(mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and

survival.[1] Rapamycin first forms a complex with the immunophilin FKBP12. This Rapamycin-

FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR,

leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).
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Caption: mTOR Signaling Pathway Inhibition by Rapamycin.

Experimental Workflow: Synthesis and Characterization
of Rapamycin-d3
The overall workflow for the synthesis and characterization of Rapamycin-d3 involves a series

of sequential steps, from the initial chemical synthesis to the final analytical confirmation of the
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product's identity and purity.

Start: Rapamycin

Chemical Synthesis:
Demethylation followed by

Deuterated Methylation

Purification:
Flash Column Chromatography

Purity Assessment:
HPLC

Identity Confirmation:
Mass Spectrometry & NMR

Final Product:
Rapamycin-d3

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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